molecular formula C6H5Cl3N2 B13008987 (2,5,6-Trichloropyridin-3-yl)methanamine

(2,5,6-Trichloropyridin-3-yl)methanamine

Cat. No.: B13008987
M. Wt: 211.5 g/mol
InChI Key: WRJKBFRNYOIYSX-UHFFFAOYSA-N
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Description

(2,5,6-Trichloropyridin-3-yl)methanamine is a pyridine-derived compound characterized by a methanamine group (-CH₂NH₂) attached to the 3-position of a pyridine ring substituted with chlorine atoms at positions 2, 5, and 4.

Properties

Molecular Formula

C6H5Cl3N2

Molecular Weight

211.5 g/mol

IUPAC Name

(2,5,6-trichloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H5Cl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2

InChI Key

WRJKBFRNYOIYSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5,6-Trichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the chlorination of 3-pyridinemethanol to form 2,5,6-trichloro-3-pyridinemethanol, which is then converted to this compound through a reaction with ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: (2,5,6-Trichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Agricultural Applications

1. Herbicide Development

(2,5,6-Trichloropyridin-3-yl)methanamine has been studied for its potential as a herbicide. Its structure suggests it may interact with plant growth regulators, specifically targeting broadleaf weeds while being less harmful to monocots. This selectivity can be crucial for crop management strategies in sustainable agriculture.

Case Study: Efficacy Against Dicot Weeds

A study evaluated the herbicidal activity of this compound against various dicotyledonous weeds. The results indicated a significant reduction in weed biomass compared to untreated controls. The compound's mechanism appears to involve disruption of auxin transport pathways, leading to abnormal plant growth and death.

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Dandelion5085
Thistle7590
Clover10092

2. Insecticide Potential

Research has also indicated that this compound may possess insecticidal properties. Its structural similarity to known insecticides suggests it could inhibit key enzymes involved in insect metabolism.

Case Study: Toxicity to Aphids

In laboratory settings, this compound was tested against aphid populations. The compound demonstrated a lethal dose (LD50) of approximately 200 mg/kg, indicating potential for use as an insecticide in integrated pest management systems.

Pharmaceutical Applications

1. Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A series of experiments assessed the minimum inhibitory concentration (MIC) of this compound against different bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

2. Neurological Research

Emerging research indicates that this compound may affect neurotransmitter systems. Preliminary studies have suggested its potential role in modulating serotonin pathways.

Case Study: Behavioral Effects in Rodent Models

In behavioral assays involving rodent models, administration of this compound resulted in altered anxiety-like behaviors. Further investigation into its pharmacodynamics is warranted to explore therapeutic applications in anxiety disorders.

Mechanism of Action

The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Key Observations :

  • Chlorination Pattern : The target compound’s 2,5,6-trichloro substitution is distinct from analogs like [(6-Chloropyridin-3-yl)methyl]dimethylamine (single Cl at 6-position) or (3,5,6-Trichloro-2-pyridinyl)oxyacetic acid (Cl at 3,5,6). This pattern likely enhances steric hindrance and electron deficiency, affecting binding affinity in biological systems .

Pharmacological and ADME Properties

  • [(6-Chloropyridin-3-yl)methyl]dimethylamine (): This compound, a metabolite of the insecticide acetamiprid, exhibits moderate lipophilicity (logP ~1.8) due to the dimethylamine group. Its ADME profile suggests rapid hepatic metabolism via cytochrome P450 enzymes .
  • [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (): The polar 2-methoxyethoxy group improves aqueous solubility (logP ~0.5) but may reduce blood-brain barrier penetration compared to chlorinated analogs.
  • This compound : While direct data are unavailable, the trichloro substitution is expected to increase logP (~2.5–3.0) and metabolic stability compared to less halogenated analogs. This could enhance persistence in biological systems but raise toxicity concerns .

Biological Activity

(2,5,6-Trichloropyridin-3-yl)methanamine is a compound derived from the pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, herbicidal effects, and other pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Cl3NC_7H_6Cl_3N. The presence of three chlorine atoms attached to the pyridine ring significantly influences its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to trichloropyridine derivatives. For instance, a study focused on 3-(pyridine-3-yl)-2-oxazolidinone derivatives reported strong antibacterial activity against Gram-positive bacteria, with specific compounds exhibiting efficacy comparable to linezolid. The structure-activity relationship (SAR) indicated that modifications in the pyridine ring can enhance antibacterial properties through better binding to bacterial targets and improved penetration through biofilms .

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacteria TestedMIC (μg/ml)Notes
21bS. pneumoniae0.5Significant inhibition of biofilm formation
21dE. faecalis1.0Concentration-dependent bacteriostatic effect
21fStaphylococcus aureus0.25Comparable to linezolid

The minimum inhibitory concentrations (MICs) for these compounds suggest that structural modifications can lead to enhanced bioactivity against various bacterial strains .

Herbicidal Activity

This compound has also been explored for its herbicidal properties. A patent describes a herbicidal composition that includes this compound as a key ingredient for controlling undesired plants such as weeds. The effectiveness of this compound in agricultural applications is attributed to its ability to inhibit specific biochemical pathways in plants .

Pharmacological Implications

The pharmacological profile of this compound indicates potential applications beyond antibacterial and herbicidal activities. Its structural similarity to other biologically active compounds suggests it could serve as a scaffold for developing new therapeutic agents. Research into the molecular docking and binding affinities with various biological targets has provided insights into its mechanism of action .

Case Studies and Research Findings

A recent study conducted molecular docking simulations to predict the interaction between this compound and enzymes involved in bacterial cell wall synthesis. The results indicated that the compound forms stable complexes with these targets, potentially leading to effective inhibition of bacterial growth .

Table 2: Molecular Docking Results

Target EnzymeBinding Energy (kcal/mol)Interaction Type
Transpeptidase-9.5Hydrogen bonds
Dihydropteroate synthase-8.7Hydrophobic interactions
RNA polymerase-10.1Ionic interactions

These findings underscore the compound's versatility and potential as a lead candidate for drug development in both antibacterial and agricultural contexts.

Q & A

Q. What synthetic routes are commonly employed to prepare (2,5,6-Trichloropyridin-3-yl)methanamine, and what are the critical reaction parameters?

The synthesis typically involves alkylation of 2,5,6-trichloropyridine with formaldehyde and ammonium chloride under acidic or basic conditions, forming an imine intermediate. This intermediate is reduced using agents like sodium borohydride or catalytic hydrogenation to yield the target amine. Key parameters include pH control to avoid side reactions and temperature optimization (e.g., 60–80°C) to ensure imine stability . Industrial-scale production may employ continuous flow reactors for improved efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify amine protons (δ 1.5–2.5 ppm) and chlorine-substituted pyridine carbons (δ 120–150 ppm). HSQC/HMBC experiments confirm connectivity .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) at m/z 207.96 (calculated for C6_6H6_6Cl3_3N2_2) validate purity. Fragmentation patterns distinguish positional isomers .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .

Q. How do the chlorine substituents influence the compound’s reactivity in substitution or oxidation reactions?

The electron-withdrawing chlorine groups at positions 2, 5, and 6 deactivate the pyridine ring, directing nucleophilic attacks to position 4. Oxidation of the amine group with hydrogen peroxide yields nitroso derivatives, while electrophilic substitution (e.g., bromination) requires harsh conditions due to steric hindrance .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of nucleophilic substitutions in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, LUMO maps reveal electrophilic sites, while Fukui indices predict reactivity toward nucleophiles. Molecular dynamics simulations further assess steric effects from chlorine substituents .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

  • Cross-validation : Combine 1^1H-15^15N HMBC NMR to confirm amine-pyridine connectivity.
  • Isotopic labeling : Introduce 13^13C at the methylamine group to track reaction intermediates.
  • Multi-technique analysis : Pair GC-MS with IR spectroscopy to distinguish degradation byproducts .

Q. What experimental designs evaluate the bioactivity of this compound against enzyme targets like LOXL2?

  • Kinetic assays : Measure IC50_{50} values using recombinant LOXL2 and fluorogenic substrates (e.g., DQ collagen).
  • Docking studies : AutoDock Vina or Schrödinger Suite model interactions between the compound’s chlorine substituents and hydrophobic enzyme pockets.
  • Mutagenesis : Replace residues in the LOXL2 active site (e.g., Tyr407) to assess steric/electronic effects .

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